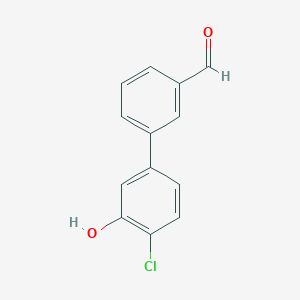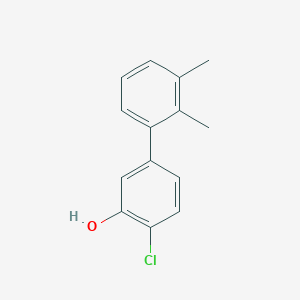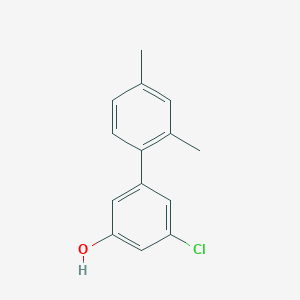
3-Chloro-5-(2,3-dimethylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(2,3-dimethylphenyl)phenol, 95% (C5DMPP) is a phenolic compound that has been widely used in scientific research due to its biochemical and physiological effects. C5DMPP is a colorless to pale yellow crystalline solid that is soluble in organic solvents and has a melting point of 97-99° C. It is a synthetic compound, and its synthesis method is relatively simple.
Mechanism of Action
3-Chloro-5-(2,3-dimethylphenyl)phenol, 95% has been found to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage to cells. It has also been found to inhibit the activity of certain enzymes, such as tyrosinase and lipoxygenase, which are involved in the metabolism of lipids and proteins. Furthermore, 3-Chloro-5-(2,3-dimethylphenyl)phenol, 95% has been found to interact with certain receptors, such as the estrogen receptor, and to modulate the activity of certain hormones, such as testosterone.
Biochemical and Physiological Effects
3-Chloro-5-(2,3-dimethylphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, as well as to possess anti-inflammatory and anti-cancer properties. It has also been found to possess antiviral, antifungal, and antiparasitic properties. Furthermore, 3-Chloro-5-(2,3-dimethylphenyl)phenol, 95% has been found to possess antioxidant and neuroprotective properties, and to have beneficial effects on the cardiovascular and immune systems.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Chloro-5-(2,3-dimethylphenyl)phenol, 95% in lab experiments include its low cost, its easy synthesis method, and its wide range of biochemical and physiological effects. However, there are some limitations to using 3-Chloro-5-(2,3-dimethylphenyl)phenol, 95% in lab experiments. For example, it is not very stable and can easily degrade when exposed to light or air. Furthermore, its effects may vary depending on the concentration used, and it may not be suitable for certain types of experiments.
Future Directions
The future directions for 3-Chloro-5-(2,3-dimethylphenyl)phenol, 95% research include further investigation of its biochemical and physiological effects, as well as its potential for use in the treatment of various diseases. Furthermore, further research into the structure-activity relationships of 3-Chloro-5-(2,3-dimethylphenyl)phenol, 95% and other phenolic compounds is needed in order to better understand their mechanisms of action and potential therapeutic applications. Additionally, further research into the synthesis of 3-Chloro-5-(2,3-dimethylphenyl)phenol, 95% and other phenolic compounds is needed in order to develop more efficient and cost-effective methods of production. Finally, further research into the safety and toxicity of 3-Chloro-5-(2,3-dimethylphenyl)phenol, 95% is needed in order to ensure its safe and effective use in laboratory experiments and clinical applications.
Synthesis Methods
3-Chloro-5-(2,3-dimethylphenyl)phenol, 95% is synthesized through a two-step process. The first step involves the reaction of 3-chloro-5-hydroxybenzaldehyde with 2,3-dimethylphenylmagnesium bromide in the presence of anhydrous aluminum chloride as a catalyst. This reaction produces the intermediate 3-chloro-5-(2,3-dimethylphenyl)phenol. The second step involves the oxidation of the intermediate with sodium periodate in the presence of acetic acid, producing the desired product, 3-Chloro-5-(2,3-dimethylphenyl)phenol, 95%.
Scientific Research Applications
3-Chloro-5-(2,3-dimethylphenyl)phenol, 95% has been widely used in scientific research due to its biochemical and physiological effects. It has been used to study the effects of phenolic compounds on human cells, as well as to investigate the structure-activity relationships of phenolic compounds. It has also been used in the synthesis of other compounds, such as phenolic derivatives, which are used in the treatment of various diseases.
properties
IUPAC Name |
3-chloro-5-(2,3-dimethylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-4-3-5-14(10(9)2)11-6-12(15)8-13(16)7-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTVIZSLDFBQEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC(=C2)Cl)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685861 |
Source


|
| Record name | 5-Chloro-2',3'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2,3-dimethylphenyl)phenol | |
CAS RN |
1261904-41-9 |
Source


|
| Record name | 5-Chloro-2',3'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














